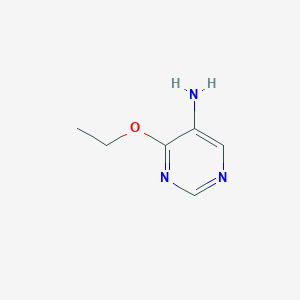

4-Ethoxypyrimidin-5-amine

Descripción general

Descripción

4-Ethoxypyrimidin-5-amine: is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : 4-Ethoxypyrimidin-5-amine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-5-ethoxypyrimidine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: : In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: : 4-Ethoxypyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under suitable conditions to yield different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Aplicaciones Científicas De Investigación

4-Ethoxypyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mecanismo De Acción

The mechanism of action of 4-ethoxypyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxypyrimidin-5-amine: Similar structure but with a methoxy group instead of an ethoxy group.

4-Chloropyrimidin-5-amine: Contains a chlorine atom instead of an ethoxy group.

4-Hydroxypyrimidin-5-amine: Features a hydroxyl group in place of the ethoxy group.

Uniqueness: : 4-Ethoxypyrimidin-5-amine is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications .

Actividad Biológica

4-Ethoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structural features suggest various therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound can be synthesized through several methods involving pyrimidine intermediates. The general synthetic route includes the reaction of ethyl 2,4-dichloropyrimidine with amines under specific conditions to yield the desired compound. The chemical structure can be represented as follows:

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its impact on cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain pyrimidine derivatives can inhibit COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators like prostaglandins. Table 1 summarizes the IC50 values for various derivatives in COX inhibition assays:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | TBD | TBD |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and modulating signaling molecules associated with cell survival and death.

Case Studies

- Study on Apoptosis Induction : A study investigated the effects of this compound on Jurkat T-cells and reported significant increases in caspase activity, indicating an apoptotic effect. The expression levels of pro-apoptotic markers such as Bcl-2 were notably altered, suggesting a mechanism involving mitochondrial pathways.

- In Vivo Anti-inflammatory Assessment : In a carrageenan-induced paw edema model, derivatives similar to this compound showed significant reductions in edema size compared to controls, indicating notable anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activities. Modifications at specific positions of the pyrimidine ring can enhance or diminish activity against targeted pathways. For example, the introduction of electron-donating groups at position 2 has been associated with increased anti-inflammatory potency.

Propiedades

IUPAC Name |

4-ethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTNFHPBIWZMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.